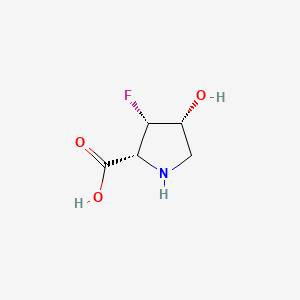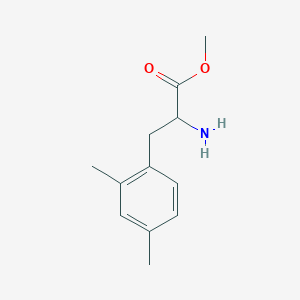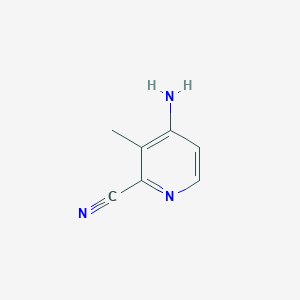![molecular formula C15H19NO B13455743 6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
6-Benzyl-6-azaspiro[3.5]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-6-azaspiro[3.5]nonan-9-one is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is part of the spirocyclic family, which is characterized by a unique structure where two rings are connected through a single atom. The presence of both benzyl and azaspiro groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-6-azaspiro[3.5]nonan-9-one typically involves the reaction of benzylamine with a suitable spirocyclic ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-6-azaspiro[3.5]nonan-9-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may be performed in an acidic or basic medium, while reduction reactions are often carried out in an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield benzyl ketones, while reduction may produce benzyl alcohols. Substitution reactions can lead to a variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
6-Benzyl-6-azaspiro[3.5]nonan-9-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-6-azaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.5]nonan-9-one: This compound shares a similar spirocyclic structure but lacks the benzyl group.
6-Azaspiro[3.5]nonan-9-ol: This compound has a hydroxyl group instead of a ketone group.
Uniqueness
The presence of the benzyl group in 6-Benzyl-6-azaspiro[3.5]nonan-9-one makes it unique compared to other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
6-benzyl-6-azaspiro[3.5]nonan-9-one |
InChI |
InChI=1S/C15H19NO/c17-14-7-10-16(12-15(14)8-4-9-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
VLDBYTQXOBVGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(CCC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13455672.png)
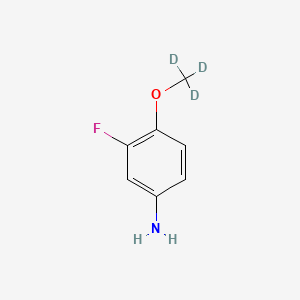
![1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B13455676.png)
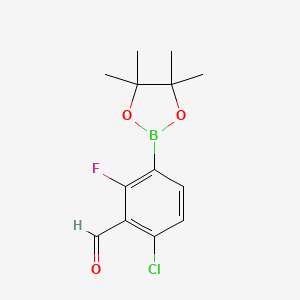
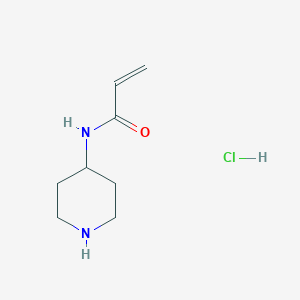
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)

![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)


